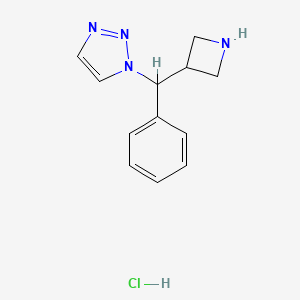

1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride

描述

1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound featuring a triazole core substituted with an azetidine ring and a benzyl (phenylmethyl) group. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation . Its hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

1-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16;/h1-7,11-13H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCAIACQLHGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound featuring both an azetidine ring and a triazole moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with various biological targets positions it as a promising candidate for drug development.

- Molecular Formula : C12H15ClN4

- Molecular Weight : 250.73 g/mol

- CAS Number : 1823402-32-9

- IUPAC Name : 1-(azetidin-3-yl)-4-phenyltriazole hydrochloride

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 2 |

| Escherichia coli | Moderate inhibition | 16 |

| Candida albicans | Antifungal activity | 8 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated its cytotoxic effects on hepatocellular carcinoma (HepG2) cells, with a selectivity index suggesting reduced toxicity compared to traditional chemotherapeutics.

The biological activity of this compound is attributed to its ability to bind to specific biological targets. Interaction studies have shown that the compound can inhibit enzymes involved in critical metabolic pathways essential for cancer cell survival. This inhibition leads to apoptosis and cell cycle arrest in cancer cells.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies reveal that modifications on the phenyl ring significantly influence the compound's biological activity. Substituents capable of forming hydrogen bonds with conserved regions of target proteins enhance the compound's efficacy.

Case Studies

Several case studies have examined the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study demonstrated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a potential for further development as an anticancer agent.

- Antimicrobial Efficacy Study : In vitro testing against a panel of bacterial strains showed that the compound exhibited potent antibacterial activity, particularly against multidrug-resistant strains.

相似化合物的比较

Key Insights :

Comparison :

- CuAAC is preferred for regioselectivity and high yields (>95%) in triazole synthesis .

- The azetidine ring’s strain may require protective group strategies during synthesis to prevent side reactions .

Physicochemical Properties

*Estimated based on molecular formula (C${13}$H${15}$ClN$_4$).

Key Insights :

- The hydrochloride salt improves aqueous solubility, critical for drug formulation.

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

- Construction of the azetidine ring system with appropriate substitution at the 3-position.

- Introduction of a phenylmethyl group attached to the azetidine nitrogen.

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization methods.

- Conversion to the hydrochloride salt for enhanced stability and isolation.

Preparation of Azetidine Derivative

The azetidine core, a four-membered nitrogen-containing heterocycle, is synthesized by methods described in patents such as US8207355B2 and US7232812B2. Key steps include:

Epoxide Ring Opening : Starting from amino derivatives, azetidinols can be prepared by reaction with epichlorohydrin or epibromohydrin in inert solvents. This step forms the azetidine ring with a hydroxyl or halide functional group at the 3-position, which can be further functionalized.

Substituent Introduction : The phenylmethyl group is introduced via nucleophilic substitution or reductive amination on the azetidine nitrogen. The patents describe the use of benzhydryl or phenylmethyl halides or sulfonates to alkylate the azetidine nitrogen, yielding N-substituted azetidines.

Purification : The azetidine derivatives are purified by crystallization, often as hydrobromide or hydrochloride salts, to ensure high purity and stability.

Formation of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is typically formed by the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and an alkyne functional group.

In the context of this compound, the azetidine intermediate bearing an alkyne or azide substituent reacts with the complementary azide or alkyne to form the triazole ring.

This cycloaddition is catalyzed by copper(I) salts under mild conditions, yielding the 1,4-disubstituted 1,2,3-triazole ring system.

The reaction is highly regioselective and efficient, allowing for the introduction of the triazole moiety at the nitrogen-substituted azetidine scaffold.

Conversion to Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

This salt formation improves the compound's crystallinity, stability, and solubility, facilitating isolation and handling.

Summary of Preparation Steps in Tabular Form

Detailed Research Findings and Considerations

Reaction Yields and Purity : The epoxide ring opening and N-alkylation steps generally proceed with good yields (70–90%) under optimized conditions. The click reaction to form the triazole ring is typically quantitative or near-quantitative.

Solvent Choices : Inert solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred for ring closure and alkylation steps to avoid side reactions.

Catalysts : Copper(I) catalysts such as CuSO4/sodium ascorbate or CuI are standard for the cycloaddition step, offering high regioselectivity.

Purification Techniques : Crystallization of the hydrochloride salt is the preferred method for purification, providing a stable and isolable form suitable for further pharmaceutical development.

Scalability : The described methods have been demonstrated in patent literature to be scalable for industrial synthesis, with attention to controlling reaction temperature and stoichiometry to avoid polymerization or side products.

常见问题

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Randomized block designs account for plate or operator effects. Include internal controls (e.g., reference inhibitors) in each assay plate. Quality control (QC) samples (high, mid, low concentrations) monitor inter-assay precision. ANOVA identifies significant variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。